Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 6. Key structural features include:
- 4-(Methoxycarbonyl)phenyl at position 5: Aromatic substituent with an electron-withdrawing ester group.
- Ethyl carboxylate at position 6: Enhances solubility and modulates lipophilicity.
- 7-Methyl and 4-oxo groups: Influence steric effects and hydrogen-bonding capabilities.
The compound’s tetrahydropyrido[2,3-d]pyrimidine core distinguishes it from simpler pyrimidines, offering conformational flexibility and distinct electronic properties .
Properties
IUPAC Name |
ethyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-5-11-31-22-24-18-17(19(26)25-22)16(15(12(3)23-18)21(28)30-6-2)13-7-9-14(10-8-13)20(27)29-4/h5,7-10,16H,1,6,11H2,2-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKDAYYLKIPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)NC(=N2)SCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tetrahydropyrido[2,3-d]pyrimidine backbone, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The presence of the allylthio group and methoxycarbonyl moiety suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Antioxidant Activity
The antioxidant potential of similar compounds has been documented through assays such as the DPPH radical scavenging test. These studies demonstrate that certain substitutions on the pyrimidine ring can enhance radical-scavenging activity, which may be applicable to our compound of interest.
Anti-inflammatory Properties
Compounds with a pyrimidine core have been studied for their anti-inflammatory effects. The modulation of inflammatory pathways via inhibition of pro-inflammatory cytokines is a common mechanism observed in related compounds. This compound could potentially exhibit similar effects based on its structural characteristics.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study investigating the antimicrobial efficacy of pyrimidine derivatives found that certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties.
- Antioxidant Evaluation : Research conducted on related compounds using the DPPH assay revealed IC50 values indicating strong antioxidant activity. Such findings imply that our compound might exhibit comparable antioxidant capabilities.
- Anti-inflammatory Mechanism : In vitro studies have shown that pyrimidine derivatives can inhibit the expression of COX-2 and other inflammatory markers. These results highlight a potential pathway through which this compound could exert anti-inflammatory effects.
Comparative Analysis Table
| Activity Type | Related Compounds | Observed Effects | Potential for Ethyl Compound |
|---|---|---|---|
| Antimicrobial | Pyrimidine Derivatives | Inhibition of bacterial growth | High |
| Antioxidant | DPPH Assay Studies | Radical scavenging activity | High |
| Anti-inflammatory | COX Inhibitors | Reduced inflammation markers | Moderate to High |
Comparison with Similar Compounds
Core Heterocyclic Structure
Target Compound
- Pyrido[2,3-d]pyrimidine: A fused bicyclic system with a partial saturation (3,4,5,8-tetrahydro), enabling non-planar puckering conformations . Analogues
- Pyrano[2,3-d]pyrimidines (e.g., compound 23 in ): Include an oxygen atom in the fused ring, altering polarity and hydrogen-bonding capacity.
Key Difference: The pyrido[2,3-d]pyrimidine core in the target compound allows for greater hydrogen-bond donor/acceptor diversity compared to sulfur- or oxygen-containing analogues .
Substituent Effects
Target Compound
- Allylthio (S-CH2-CH=CH2) : Provides a reactive site for cross-coupling or oxidation to sulfoxide/sulfone derivatives.
- 4-(Methoxycarbonyl)phenyl : The ester group may hydrolyze to a carboxylic acid under physiological conditions, altering bioavailability.
Analogues
- Benzylidene Groups (e.g., 2-(2-methoxybenzylidene) in ): Introduce conjugated π-systems, enhancing UV absorption and photostability .
- Trifluoromethyl/Cyano Substituents (e.g., Reference Examples 63–67 in ): Improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Thiophene/Acetoxy Substituents (e.g., ): Modulate electronic effects and solubility.
Key Difference : The allylthio group in the target compound offers unique reactivity compared to stable aryl or trifluoromethyl groups in analogues.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the tetrahydropyrido[2,3-d]pyrimidine core in this compound?
- Methodological Answer : The core can be synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea/thiourea derivatives. For example, cyclization of ethyl acetoacetate with substituted arylaldehydes and thioureas under acidic conditions (e.g., HCl or p-TsOH) generates dihydropyrimidinone intermediates, which are further functionalized . Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates may also be applicable for introducing fused pyridine rings .
Q. How can the regioselectivity of allylthio group introduction at the C2 position be optimized?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use nucleophilic substitution reactions with allylthiols under basic conditions (e.g., K₂CO₃/DMF) at the C2 position of pre-functionalized pyrimidine intermediates. Monitoring reaction progress via TLC and adjusting reaction time/temperature can minimize byproducts like S-alkylation at competing sites .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify allylthio (–SCH₂CH=CH₂) and methoxycarbonyl (–COOMe) substituents. Key signals include δ ~2.8–3.2 ppm (CH₂ adjacent to sulfur) and δ ~3.8–4.3 ppm (ester methyl groups) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ~1.8 Å for allylthio groups) .
- HRMS : Confirm molecular formula (e.g., C₂₁H₂₁N₃O₅S) with <2 ppm mass error .
Advanced Research Questions
Q. How do steric effects from the 4-(methoxycarbonyl)phenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky aryl group at C5 may hinder Suzuki-Miyaura coupling at adjacent positions. To mitigate steric hindrance:
- Use Pd catalysts with bulky ligands (e.g., XPhos or SPhos) to enhance turnover.
- Optimize solvent polarity (e.g., DME/H₂O) and reaction temperature (80–100°C) to improve yields .
- Compare reactivity with analogues lacking the methoxycarbonyl group to isolate steric contributions .
Q. What computational methods are suitable for predicting the compound’s tautomeric stability in solution?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate energy differences between keto-enol tautomers.
- Simulate solvent effects (e.g., DMSO or chloroform) using the Polarizable Continuum Model (PCM).
- Validate predictions with experimental ¹H NMR in deuterated solvents (e.g., DMSO-d₆) to detect tautomeric shifts .
Q. How can contradictions in reported biological activity data for structurally similar compounds be resolved?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogues with systematic substitutions (e.g., replacing allylthio with methylthio or varying the C7 methyl group).
- Use standardized assays (e.g., enzyme inhibition IC₅₀ measurements) under identical conditions to minimize variability .
- Apply multivariate statistical analysis (e.g., PCA) to correlate electronic/steric descriptors with bioactivity .
Experimental Design & Data Analysis
Q. What strategies are recommended for isolating minor byproducts formed during the synthesis of this compound?
- Methodological Answer :
- Use preparative HPLC with a C18 column and gradient elution (e.g., 20–80% acetonitrile in H₂O + 0.1% TFA) to separate polar byproducts.
- Characterize isolated impurities via LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) to identify structural deviations (e.g., regioisomers or oxidation products) .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
- Methodological Answer :
- Perform accelerated stability testing in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Identify metabolites using LC-HRMS and compare with in silico predictions (e.g., Meteor Nexus software) .
Safety & Handling
Q. What safety protocols are critical when handling allylthio-containing intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
